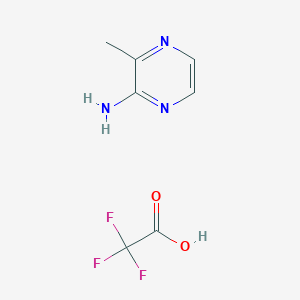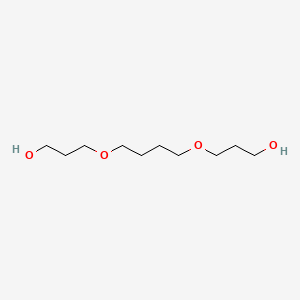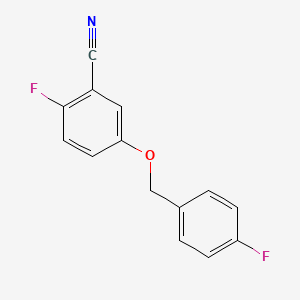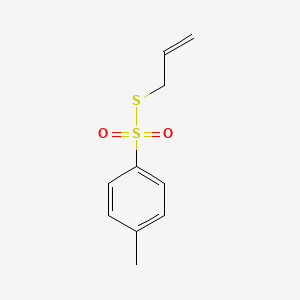
Tert-butyl 2-(4-chloro-3-fluorophenoxy)acetate
Descripción general
Descripción
Tert-butyl 2-(4-chloro-3-fluorophenoxy)acetate is a useful research compound. Its molecular formula is C12H14ClFO3 and its molecular weight is 260.69 g/mol. The purity is usually 95%.
BenchChem offers high-quality Tert-butyl 2-(4-chloro-3-fluorophenoxy)acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tert-butyl 2-(4-chloro-3-fluorophenoxy)acetate including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
1. Imaging of Mitochondrial Complex I Activity
Tert-butyl 2-(4-chloro-3-fluorophenoxy)acetate analogs, such as 18F-BCPP-BF, are used as PET probes for mitochondrial complex I (MC-I) imaging. These probes have shown potential in detecting hepatic and renal dysfunctions in acetaminophen-induced cases by assessing MC-I activity (Ohba et al., 2016).
2. Analyzing Antioxidant Properties
Compounds related to tert-butyl 2-(4-chloro-3-fluorophenoxy)acetate have been studied for their antioxidant properties. For example, the electrochemical oxidation of antioxidants like tert-butylhydroquinone (BHQ) has been investigated to understand their mechanisms and optimal conditions for their determination (Michalkiewicz et al., 2004).
3. Synthesis of Complex Molecules
Research has been conducted on the synthesis of complex molecules using tert-butyl 2-(4-chloro-3-fluorophenoxy)acetate derivatives. For instance, the synthesis of 3-Chloro-2-nitrophenylacetonitrile using related tert-butyl compounds has been explored, demonstrating its utility in creating specialized chemical compounds (Jin Dong-yuan, 2009).
4. Novel PET Probes Development
Novel PET probes like 18F-BCPP-EF and 18F-BCPP-BF, which are structurally related to tert-butyl 2-(4-chloro-3-fluorophenoxy)acetate, have been developed for imaging mitochondrial complex I activity in the brain. These studies demonstrate the potential of such compounds in neuroimaging and assessing brain dysfunctions (Tsukada et al., 2014).
5. Stereoselective Hydrogenation in Synthesis
Research into the stereoselective hydrogenation of chiral carboxylates, which can involve tert-butyl 2-(4-chloro-3-fluorophenoxy)acetate derivatives, has been conducted. This research contributes to the development of functional anti- and syn-3,5-dihydroxyesters, showcasing the versatility of these compounds in complex organic synthesis (Scheffler et al., 2002).
Propiedades
IUPAC Name |
tert-butyl 2-(4-chloro-3-fluorophenoxy)acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClFO3/c1-12(2,3)17-11(15)7-16-8-4-5-9(13)10(14)6-8/h4-6H,7H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYERUPUYWSWNNB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)COC1=CC(=C(C=C1)Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClFO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 2-(4-chloro-3-fluorophenoxy)acetate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Ethyl 3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylate](/img/structure/B8107180.png)









acetate](/img/structure/B8107243.png)

![cis-3-Oxabicyclo[3.2.0]heptan-2-one](/img/structure/B8107256.png)
